molecular formula C12H14N2OS B2936874 1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(pyridin-3-yl)ethanone CAS No. 2034421-21-9

1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(pyridin-3-yl)ethanone

Cat. No.: B2936874
CAS No.: 2034421-21-9
M. Wt: 234.32
InChI Key: JYPIQRJZUBPHIX-UHFFFAOYSA-N
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Description

1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(pyridin-3-yl)ethanone is a bicyclic heterocyclic compound featuring a sulfur-containing 2-thia-5-azabicyclo[2.2.1]heptane core fused to a pyridin-3-yl ethanone moiety. The bicyclo[2.2.1]heptane framework introduces structural rigidity, which may enhance binding specificity in biological systems, while the pyridine ring contributes aromatic and electronic properties conducive to intermolecular interactions such as π-stacking or hydrogen bonding .

Properties

IUPAC Name

2-pyridin-3-yl-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS/c15-12(4-9-2-1-3-13-6-9)14-7-11-5-10(14)8-16-11/h1-3,6,10-11H,4-5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYPIQRJZUBPHIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CS2)C(=O)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(pyridin-3-yl)ethanone typically involves multiple steps, starting with the construction of the bicyclic core. One common approach is the cyclization of appropriately substituted precursors under acidic or basic conditions. The reaction conditions are carefully controlled to ensure the formation of the desired product without unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability. The choice of solvents, catalysts, and reaction parameters is critical to achieving high-quality product output.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(pyridin-3-yl)ethanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

Major Products Formed: The reactions can yield a range of products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions employed.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It can be used as a probe to study biological systems and interactions.

  • Medicine: Potential therapeutic applications are being explored, including its use as a lead compound in drug discovery.

  • Industry: It may find use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(pyridin-3-yl)ethanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. Understanding these mechanisms is crucial for developing applications in medicine and other fields.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Framework

  • Target Compound: The 2-thia-5-azabicyclo[2.2.1]heptane core incorporates sulfur and nitrogen atoms, creating a polarizable and electron-rich environment.
  • Analog from : 1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives replace the bicyclic core with a tetrazole ring and piperidine. The tetrazole group offers high metabolic stability and hydrogen-bonding capacity, but lacks the conformational restraint of the bicyclo system .

Substituent Effects

  • Pyridin-3-yl Group: The pyridine ring in the target compound may enhance solubility in aqueous media compared to purely aliphatic substituents.
  • Ethanone Linker: The ethanone bridge in the target compound is structurally analogous to the 2-chloro-1-(1-aryl-1H-tetrazol-5-yl)ethanone intermediates in . However, replacement of chlorine with a bicyclic amine (vs. piperidine in ) may reduce electrophilicity and alter nucleophilic substitution kinetics .

Structural and Functional Comparison Table

Compound Name Core Structure Key Substituents Molecular Formula Notable Properties Reference
1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(pyridin-3-yl)ethanone 2-Thia-5-azabicyclo[2.2.1]heptane Pyridin-3-yl ethanone C₁₂H₁₃N₂OS Rigid core, polarizable sulfur
1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone () Tetrazole + piperidine Aryl group, ethanone linker C₁₄H₁₆N₆O High metabolic stability
5-(2-Propen-1-yl)-2-thia-5-azabicyclo[2.2.1]heptan-3-one () 2-Thia-5-azabicyclo[2.2.1]heptane Allyl group, ketone C₈H₁₁NOS Hydrophobic, reactive allyl chain

Research Implications and Limitations

While the provided evidence highlights structural parallels, direct pharmacological or kinetic data for the target compound is unavailable . Key research gaps include:

  • Binding Affinity Studies : Comparison with ’s tetrazole-piperidine derivatives could clarify the impact of bicyclic rigidity on target engagement.
  • Synthetic Feasibility : ’s synthesis of allyl-substituted analogs suggests scalability challenges for the pyridin-3-yl variant due to steric hindrance.
  • Solubility and Bioavailability : The pyridine group may improve aqueous solubility over purely aliphatic analogs, but experimental validation is needed.

Biological Activity

1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(pyridin-3-yl)ethanone is a bicyclic compound featuring both sulfur and nitrogen in its structure, which contributes to its unique biological properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

PropertyDetails
IUPAC Name This compound
Molecular Formula C₁₃H₁₅N₃OS
Molecular Weight 253.34 g/mol
CAS Number 2034379-63-8

Pharmacological Effects

This compound exhibits several pharmacological activities:

  • Antimicrobial Activity : Studies indicate that this compound possesses significant antimicrobial properties against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and function.
  • Antitumor Properties : Research has demonstrated that the compound exhibits cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The compound induces apoptosis through the activation of caspase pathways, leading to programmed cell death.
  • Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress and excitotoxicity, potentially offering therapeutic benefits in neurodegenerative diseases.
  • Anti-inflammatory Activity : The compound has shown promise in reducing inflammation in vitro by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6, which are critical mediators in various inflammatory pathways.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It acts as an inhibitor for certain enzymes involved in metabolic pathways relevant to microbial survival and cancer cell proliferation.
  • Receptor Modulation : The compound may modulate neurotransmitter receptors, contributing to its neuroprotective effects.
  • Oxidative Stress Reduction : By scavenging free radicals, it helps mitigate oxidative damage in cells.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

Study ReferenceFindings
Demonstrated significant antimicrobial effects against resistant bacterial strains with MIC values below 10 µg/mL.
Reported cytotoxicity against various cancer cell lines with IC50 values ranging from 15 to 30 µM, indicating potential for development as an anticancer agent.
Highlighted neuroprotective properties through inhibition of oxidative stress markers in neuronal cell cultures.

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